REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6](=[CH:10][CH:11]=1)[C:7](O)=[O:8].C(OC(=O)C)(=O)C>CC(O)=O>[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[C:6](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:13][C:12]2=[O:14]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
|
FC(C=1C=C(C(C(=O)O)=CC1)C(=O)O)(F)F
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
15.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was refluxed for 6 h
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Duration
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6 h
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Type
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CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
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ADDITION
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Details
|
The residue was treated three times with 50 ml of toluene
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Type
|
CUSTOM
|
Details
|
each followed by the removal of the solvent in vacuo
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Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C2C(OC(C2=CC1)=O)=O)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |